molecular formula C7H4F2N2O B13662170 3-(Difluoromethoxy)isonicotinonitrile

3-(Difluoromethoxy)isonicotinonitrile

Cat. No.: B13662170
M. Wt: 170.12 g/mol
InChI Key: BHQPAXUWXDWZCR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O. It is a derivative of isonicotinonitrile, where a difluoromethoxy group is substituted at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)isonicotinonitrile typically involves the introduction of a difluoromethoxy group to the isonicotinonitrile core. One common method involves the reaction of 3-hydroxyisonicotinonitrile with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of reagents and solvents can be tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the treatment of pulmonary fibrosis . The compound’s difluoromethoxy group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)isonicotinonitrile is unique due to its combination of the difluoromethoxy group and the isonicotinonitrile core. This combination imparts specific electronic and steric properties, making it suitable for applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

3-(difluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H

InChI Key

BHQPAXUWXDWZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)OC(F)F

Origin of Product

United States

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